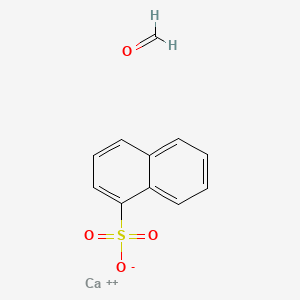
Calcium;formaldehyde;naphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;formaldehyde;naphthalene-1-sulfonate is a compound that combines calcium, formaldehyde, and naphthalene-1-sulfonate. This compound is primarily used as a superplasticizer in the construction industry to improve the workability and strength of concrete. It is also used in other applications such as plasterboard production, where it helps reduce drying time and improve the finish quality .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;formaldehyde;naphthalene-1-sulfonate typically involves the condensation of naphthalene-1-sulfonate with formaldehyde in the presence of a calcium salt. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid as a catalyst . The general reaction can be represented as follows:
[ \text{Naphthalene-1-sulfonate} + \text{Formaldehyde} + \text{Calcium salt} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified and concentrated to achieve the desired specifications. The final product is often supplied in liquid form for ease of use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;formaldehyde;naphthalene-1-sulfonate undergoes several types of chemical reactions, including:
Condensation Reactions: The initial formation of the compound involves a condensation reaction between naphthalene-1-sulfonate and formaldehyde.
Substitution Reactions: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Acidic Catalysts: Concentrated sulfuric acid is commonly used as a catalyst in the synthesis of the compound.
Oxidizing Agents: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of naphthalene sulfonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Calcium;formaldehyde;naphthalene-1-sulfonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of calcium;formaldehyde;naphthalene-1-sulfonate involves its ability to interact with calcium ions and other components in the system. The sulfonate group can form strong interactions with calcium ions, leading to improved dispersion and stabilization of the compound in various applications. The formaldehyde component can also participate in cross-linking reactions, further enhancing the properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium;formaldehyde;naphthalene-1-sulfonate: Similar in structure but uses sodium instead of calcium.
Potassium;formaldehyde;naphthalene-1-sulfonate: Another similar compound that uses potassium.
Uniqueness
Calcium;formaldehyde;naphthalene-1-sulfonate is unique due to its use of calcium, which makes it suitable for applications requiring low sodium content. This makes it an excellent choice for environmentally friendly and sustainable construction materials .
Eigenschaften
CAS-Nummer |
68856-34-8 |
|---|---|
Molekularformel |
C11H9CaO4S+ |
Molekulargewicht |
277.33 g/mol |
IUPAC-Name |
calcium;formaldehyde;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.CH2O.Ca/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+2/p-1 |
InChI-Schlüssel |
DXNUACNTGWWXOC-UHFFFAOYSA-M |
Kanonische SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
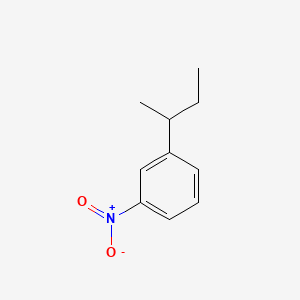
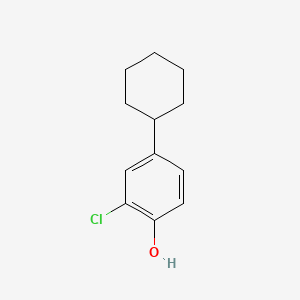

![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)
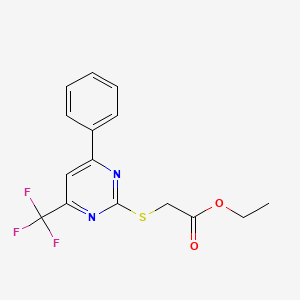
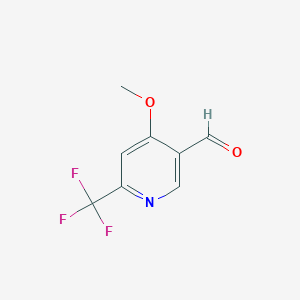
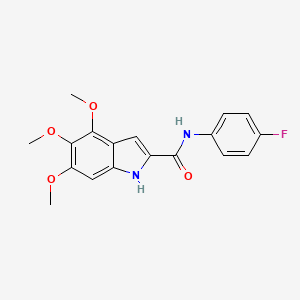
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
